molecular formula C10H11ClO B1349594 2-Chloro-1-(2,5-dimethylphenyl)ethanone CAS No. 50690-11-4

2-Chloro-1-(2,5-dimethylphenyl)ethanone

Cat. No. B1349594
CAS RN: 50690-11-4
M. Wt: 182.64 g/mol
InChI Key: JVDITFWYVNXMQP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,5-dimethylphenyl)ethanone is a unique chemical compound with the empirical formula C10H11ClO . It has a molecular weight of 182.65 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) key for 2-Chloro-1-(2,5-dimethylphenyl)ethanone is JVDITFWYVNXMQP-UHFFFAOYSA-N . This key is a unique string of characters that provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

2-Chloro-1-(2,5-dimethylphenyl)ethanone is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not provided in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • 2-Chloro-1-(2,5-dimethylphenyl)ethanone derivatives are valuable in the synthesis of heterocyclic compounds. For instance, using similar compounds in condensation reactions with N,N-dimethylformamide dimethyl acetal leads to the formation of various heterocyclic compounds like isoflavones, isoxazole, pyrazoles, and aminopyrimidines, which are significant in pharmaceutical research (Moskvina, Shilin, & Khilya, 2015).

Crystallographic and Vibrational Studies

  • The compound's structure and properties have been investigated using crystallography and vibrational spectroscopy. These studies provide insights into its molecular structure, which is essential for understanding its interactions and reactivity in various chemical contexts (Kumar et al., 2015).

Application in Asymmetric Synthesis

  • A novel amine ligand synthesized from a similar compound has been used to create racemic dimeric complexes with palladium. These complexes, when resolved, can promote asymmetric reactions, such as hydrophosphination, which are crucial in the synthesis of chiral compounds (Yap et al., 2014).

Biotransformation and Enantioselective Synthesis

  • Certain bacterial strains can biocatalyze derivatives of 2-Chloro-1-(2,5-dimethylphenyl)ethanone for the enantioselective synthesis of chiral intermediates. This process is significant in pharmaceutical manufacturing, particularly for antifungal agents (Miao et al., 2019).

Stereoselective Biotransformations

  • The compound's derivatives have been used in studies involving stereoselective biotransformations, exploring the potential of plant-mediated reductions and hydrolyses in green chemistry applications [(Panić et al., 2017)](https://consensus.app/papers/plantmediated-biotransformations-solvents-panić/79f0408fc1b05b66b501b379b5670836/?utm_source=chatgpt).

Synthesis of Photoremovable Protecting Groups

  • Derivatives of 2-Chloro-1-(2,5-dimethylphenyl)ethanone, like 2,5-dimethylphenacyl esters, have been used as photoremovable protecting groups for carboxylic acids. This application is significant in organic synthesis and biochemistry for controlling the release of protected substances through photoenolization (Zabadal et al., 2001).

Antimicrobial Compound Synthesis

  • Research has been conducted on synthesizing new compounds from phenylpropionohydrazides using derivatives of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. These compounds exhibit antimicrobial properties, which is vital in the development of new drugs and treatments (Fuloria et al., 2009).

Ligand Synthesis and DNA Binding Studies

  • The synthesis of novel Schiff base ligands from derivatives of this compound has led to the development of complexes that can bind to DNA. Such studies are essential in understanding drug-DNA interactions and designing new therapeutic agents (Guhathakurta et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause eye irritation . The hazard statement H319 is associated with this compound, which means it causes serious eye irritation .

Future Directions

The future directions for the use and study of 2-Chloro-1-(2,5-dimethylphenyl)ethanone are not specified in the search results. As a unique chemical, it could potentially be used in various fields of research, including proteomics .

properties

IUPAC Name

2-chloro-1-(2,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDITFWYVNXMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368264
Record name 2-chloro-1-(2,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,5-dimethylphenyl)ethanone

CAS RN

50690-11-4
Record name 2-chloro-1-(2,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

293.2 g [2.2 mol] of aluminum chloride are metered over the course of about 75 minutes into a mixture of 800 g p-xylene and 226 g [2 mol] of chloroacetyl chloride at 12-15° C. The reaction mixture is stirred at 12-15° C. for 2 hours, allowed to reach room temperature, stirred at room temperature for 30 minutes and then poured into 3000 ml of ice-water with 70 g of conc. hydrochloric acid. The cloudy organic phase is separated off, and the aqueous phase is extracted three times with 300 ml of ethyl acetate each time, and the combined organic phases are extracted twice with 200 ml of water each time and once with 100 ml of saturated aqueous NaCl solution. The organic phase is dried, evaporated and distilled as far as a bath temperature of 70° C./1 mbar. 363.6 g of yellowish oil result and, according to GC, contain 97.2% target product (96.8% of theory).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Pospíšil, AT Veetil, LAP Antony, P Klán - … & Photobiological Sciences, 2008 - Springer
A photoenolization reaction is shown to be the key reaction step in the preparation of substituted indan-1-ones as convenient precursors for the synthesis of donepezil, a well-known …
Number of citations: 17 link.springer.com
OG Potter, ME Thomas, E Hilder, M Breadmore - 2011 - academia.edu
This paper describes a new method for the generation of gradients for microscale chromatography based on the photolytic degradation of photosensitive reagents. An inert dissolved …
Number of citations: 3 www.academia.edu
OG Potter - 2011 - figshare.utas.edu.au
This thesis describes two bodies of work in which new methods were developed to aid the miniaturisation and integration of chromatography. The first body of work deals with the …
Number of citations: 3 figshare.utas.edu.au

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